4(1H)-Quinazolinone, 2,3-dihydro-1-(diethylaminoacetyl)-3-phenyl-, hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 373.88 g/mol. This compound is classified as a quinazolinone derivative, which is of significant interest in medicinal chemistry due to its various biological activities, including potential therapeutic applications in treating diseases such as leishmaniasis and other conditions.
This compound is categorized under quinazolinones, which are heterocyclic compounds characterized by a fused benzene and pyrimidine ring structure with a carbonyl group. The 4-quinazolinone isomer is particularly common in medicinal chemistry, often serving as a core structure in various drugs. The specific compound discussed here has been identified with the CAS number 20887-33-6 and is known for its potential pharmacological properties, including sedative and hypnotic effects .
The synthesis of 4(1H)-quinazolinone derivatives typically involves the condensation of amides with anilines or other suitable precursors. For this specific compound, the synthesis may follow a general procedure involving:
The reaction conditions often include controlled temperatures and specific ratios of reactants to optimize yield and purity. The characterization of the synthesized compound can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm its structure and purity .
The molecular structure of 4(1H)-quinazolinone, 2,3-dihydro-1-(diethylaminoacetyl)-3-phenyl-, hydrochloride features:
4(1H)-quinazolinone derivatives can undergo various chemical reactions typical for quinazolinones, including:
The reactivity of this compound can be influenced by substituents on the aromatic ring and the nature of the side chains attached to the quinazolinone framework, which can modify its pharmacological properties .
The mechanism of action for compounds like 4(1H)-quinazolinone derivatives generally involves modulation of neurotransmitter systems or inhibition of specific enzymes related to disease pathways. For instance, some derivatives have shown potential as anti-leishmanial agents by binding to key proteins involved in Leishmania metabolism.
In vitro studies have indicated that these compounds may interact with enzymes such as Pyridoxal Kinase and Trypanothione Reductase, which are crucial for parasite survival. Molecular docking studies suggest strong binding affinities, indicating potential efficacy against leishmaniasis .
Relevant data indicate that modifications to the quinazolinone structure can significantly affect both physical properties and biological activity .
4(1H)-quinazolinone derivatives are primarily explored for their potential therapeutic applications in:
CAS No.:
CAS No.:
CAS No.: 84962-75-4
CAS No.: 270928-69-3
CAS No.: 4461-52-3